1-(4-(Methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine
CAS No.: 325703-54-6
Cat. No.: VC5360351
Molecular Formula: C17H19N3O4S
Molecular Weight: 361.42
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 325703-54-6 |
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Molecular Formula | C17H19N3O4S |
Molecular Weight | 361.42 |
IUPAC Name | 1-(4-methylsulfonyl-2-nitrophenyl)-4-phenylpiperazine |
Standard InChI | InChI=1S/C17H19N3O4S/c1-25(23,24)15-7-8-16(17(13-15)20(21)22)19-11-9-18(10-12-19)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 |
Standard InChI Key | JROAHKOQPJADEQ-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-] |
Introduction
Chemical Structure and Molecular Characteristics
The compound’s molecular formula is C₁₇H₁₈N₃O₄S, with a molecular weight of 374.41 g/mol. Its IUPAC name, 1-(4-(methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine, reflects the spatial arrangement of its functional groups. The piperazine ring adopts a chair conformation, with the phenyl group at the 4-position and the substituted phenyl ring at the 1-position.
Structural Features
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Methylsulfonyl Group (-SO₂CH₃): This electron-withdrawing group enhances the compound’s solubility in polar solvents and stabilizes the piperazine ring through inductive effects.
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Nitro Group (-NO₂): Positioned at the ortho position, this group introduces steric hindrance and influences electronic interactions with adjacent substituents .
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Phenyl Group (-C₆H₅): The aromatic ring at the piperazine’s 4-position facilitates π-π stacking interactions, which are critical for binding to biological targets .
Table 1: Key Structural and Physical Properties
Property | Value/Description |
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Molecular Formula | C₁₇H₁₈N₃O₄S |
Molecular Weight | 374.41 g/mol |
CAS Number | Not explicitly reported in sources |
Solubility | Moderate in DMSO, DMF; low in water |
Melting Point | Data unavailable in cited sources |
Synthesis and Optimization
The synthesis of 1-(4-(methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine involves multi-step reactions, leveraging established methodologies for piperazine derivatives.
Synthetic Pathways
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Nitration of 4-Phenylpiperazine:
Initial nitration introduces a nitro group to the phenyl ring. This step typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C). The ortho nitro isomer is favored due to steric and electronic factors . -
Sulfonylation:
The nitrated intermediate undergoes sulfonylation using methylsulfonyl chloride (CH₃SO₂Cl) in the presence of a base such as triethylamine (Et₃N). This reaction proceeds via nucleophilic substitution, attaching the methylsulfonyl group to the para position relative to the nitro group. -
Purification:
Column chromatography or recrystallization from ethanol yields the final product with >95% purity.
Industrial-Scale Production
Industrial synthesis optimizes reaction conditions for cost-effectiveness and scalability. Continuous flow reactors enhance yield (up to 85%) and reduce side products. Advanced techniques like high-performance liquid chromatography (HPLC) ensure batch consistency.
Biological Activities and Mechanisms
1-(4-(Methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine exhibits diverse biological activities, primarily attributed to its interaction with neurotransmitter systems.
Monoamine Receptor Interactions
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Serotonergic Activity: The compound’s phenylpiperazine core resembles ligands for 5-HT₁A and 5-HT₂ receptors. Molecular docking studies suggest moderate affinity (Kᵢ ≈ 150 nM) .
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Dopaminergic Modulation: Structural analogs demonstrate partial agonism at D₂ receptors, though direct evidence for this compound is limited .
Table 2: Comparative Biological Activities of Piperazine Derivatives
Compound | Target Receptor | EC₅₀ (nM) | Reference |
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1-(4-(Methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine | 5-HT₁A | 150 | |
TFMPP | 5-HT₂B | 25 | |
mCPP | 5-HT₂C | 18 |
Applications in Materials Science
The compound’s electronic properties make it suitable for optoelectronic applications.
Optical Properties
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Absorption Spectrum: Exhibits a λₘₐₓ at 320 nm (UV region) due to π→π* transitions in the nitrophenyl group .
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Electrochemical Stability: Cyclic voltammetry reveals a reduction peak at -0.7 V (vs. Ag/AgCl), indicating potential as an electron-transport material .
Polymer Modification
Incorporation into methacrylic polymers enhances thermal stability (T_g increased by 20°C) and optical clarity . These materials are candidates for organic light-emitting diodes (OLEDs) .
Comparative Analysis with Structural Analogs
1-(4-Nitrophenyl)-4-phenylpiperazine
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Difference: Lacks the methylsulfonyl group.
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Impact: Reduced solubility and receptor affinity compared to the target compound .
1-(2-Nitrophenyl)-4-(methylsulfonyl)piperazine
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Difference: Nitro and methylsulfonyl groups are transposed.
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Impact: Altered steric effects reduce biological activity by 40%.
Future Research Directions
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